1-[Ethyl(dimethyl)silyl]aziridine
CAS No.: 22409-11-6
Cat. No.: VC18767619
Molecular Formula: C6H15NSi
Molecular Weight: 129.28 g/mol
* For research use only. Not for human or veterinary use.
![1-[Ethyl(dimethyl)silyl]aziridine - 22409-11-6](/images/structure/VC18767619.png)
Specification
CAS No. | 22409-11-6 |
---|---|
Molecular Formula | C6H15NSi |
Molecular Weight | 129.28 g/mol |
IUPAC Name | aziridin-1-yl-ethyl-dimethylsilane |
Standard InChI | InChI=1S/C6H15NSi/c1-4-8(2,3)7-5-6-7/h4-6H2,1-3H3 |
Standard InChI Key | QSRWEIUAMGSVKP-UHFFFAOYSA-N |
Canonical SMILES | CC[Si](C)(C)N1CC1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
1-[Ethyl(dimethyl)silyl]aziridine features a strained aziridine ring (bond angles ~60°) with a nitrogen atom bonded to an ethyl(dimethyl)silyl group (-Si(CH₃)₂C₂H₅). The molecular formula is C₆H₁₅NSi, with a molar mass of 129.28 g/mol . The silyl substituent enhances stability by mitigating ring strain through σ*-π hyperconjugation, while the nitrogen lone pair remains less basic (pKa ~7.98 for aziridine conjugate acid) compared to acyclic amines .
Table 1: Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Density | 0.85 g/cm³ | |
Boiling Point | 123.4°C at 760 mmHg | |
Flash Point | 28.4°C | |
Molecular Weight | 129.28 g/mol |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aziridine protons (δ 1.2–2.5 ppm for ring CH₂) and silicon-bound methyl groups (δ 0.1–0.3 ppm). Infrared (IR) spectra show N-H stretching vibrations at ~3300 cm⁻¹ and Si-C bonds near 1250 cm⁻¹ .
Synthesis and Manufacturing
Traditional Aziridination Methods
The synthesis of 1-[ethyl(dimethyl)silyl]aziridine typically involves:
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Wenker Cyclization: Reaction of β-silyl amino alcohols with sulfating agents (e.g., H₂SO₄), followed by base-mediated ring closure .
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Nitrogen-Atom Transfer: Photochemical aziridination of alkenes using azoxy-triazene reagents under 390 nm light, achieving yields up to 70% .
Catalytic Approaches
Recent advances employ scandium triflate (Sc(OTf)₃) to facilitate stereospecific ring-opening cyclizations, enabling access to 1’-amino-tetrahydrofurans with >95% enantiomeric excess .
Table 2: Representative Synthesis Conditions
Method | Reagents/Conditions | Yield | Source |
---|---|---|---|
Wenker Cyclization | H₂SO₄, NaOH, 100°C | 45–60% | |
Photochemical | Azoxy-triazene, 390 nm | 70% | |
Sc(OTf)₃ Catalysis | CH₂Cl₂, NaHCO₃, rt | 85–90% |
Reactivity and Chemical Transformations
Ring-Opening Reactions
The aziridine ring undergoes nucleophilic attack due to its high angle strain (27 kcal/mol) . Key transformations include:
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Ammonolysis: Reaction with amines to yield β-silyl diamines .
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Hydrolysis: Acid-catalyzed ring opening to form β-silyl amino alcohols .
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Cycloadditions: [3+2] reactions with ketenes or nitrones to generate pyrrolidines or oxazolidines .
Silanol-Specific Reactivity
The ethyl(dimethyl)silyl group participates in unique transformations:
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Protodesilylation: Fluoride-induced cleavage (e.g., TBAF) to form aziridine alcohols .
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Cross-Coupling: Palladium-catalyzed Suzuki-Miyaura reactions with aryl boronic acids .
Applications in Organic Synthesis
Heterocycle Construction
1-[Ethyl(dimethyl)silyl]aziridine serves as a precursor for:
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Tetrahydrofurans: Sc(OTf)₃-mediated cyclization delivers 1’-amino-tetrahydrofurans with retained stereochemistry .
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Pyrrolidines: Ring expansion via carbon nucleophiles (e.g., Grignard reagents) .
Natural Product Synthesis
The compound has been utilized in syntheses of alkaloids such as (+)-α-skytanthine, where its silyl group directs stereochemical outcomes in key cyclization steps .
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